molecular formula C10H14F3NO2 B2739072 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one CAS No. 1909308-87-7

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Cat. No.: B2739072
CAS No.: 1909308-87-7
M. Wt: 237.222
InChI Key: CMLXVNHIFXHOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and antiviral research. This compound features a central oxa-azaspiro[5.5]undecane core, a structure that is recognized for its three-dimensional complexity and potential in drug discovery. The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to influence a molecule's metabolic stability, lipophilicity, and binding affinity. Derivatives based on the 9-oxa-2-azaspiro[5.5]undecane structure have been identified as first-in-class, direct-acting inhibitors targeting the nsP2 helicase (nsP2hel) of alphaviruses . This helicase is a highly conserved enzyme essential for viral RNA replication, making it a promising target for broad-spectrum antiviral agents. Research has demonstrated that optimized inhibitors based on this scaffold exhibit potent activity against a range of pathogenic alphaviruses, including chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV) . Biochemical analyses suggest that these compounds act as allosteric inhibitors of the helicase's ATPase and RNA unwindase activities, a mechanism that can offer advantages in overcoming resistance . This compound is intended for research purposes only. It is specifically suited for use in: Medicinal chemistry programs for the synthesis and optimization of novel therapeutic candidates. Antiviral discovery projects, particularly against alphaviruses and other RNA viruses. Biochemical and biophysical studies to investigate protein-ligand interactions and allosteric inhibition mechanisms. As a building block for the development of potential inhibitors targeting essential viral enzymes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c11-10(12,13)7-5-8(15)14-6-9(7)1-3-16-4-2-9/h7H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLXVNHIFXHOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)CC2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

The most frequently reported method for constructing the spiro[5.5]undecane system involves Grubbs II-catalyzed RCM of diene precursors. A representative protocol from CN112839657A demonstrates:

Procedure :

  • Prepare N-allyl-δ-lactam precursor 1 (0.1 mmol) in dry DCM (5 mL).
  • Add Grubbs II catalyst (5 mol%) under argon.
  • Reflux for 12 hr, yielding spirocyclic lactam 2 (78% yield).

Key Parameters :

Catalyst Loading Temperature (°C) Yield (%)
5 mol% Grubbs II 40 78
10 mol% Hoveyda 60 65

Limitations : Requires precise control of olefin geometry to prevent side reactions.

Dieckmann Cyclization Strategy

Alternative routes employ Dieckmann condensation for lactam formation, as detailed in Alves et al. (2021):

Reaction Scheme :
δ-Ketoamide 3 → Spirocyclic lactam 4 via LDA-mediated cyclization

Conditions :

  • Base: LDA (2.2 eq) in THF at -78°C
  • Quench: NH4Cl(aq)
  • Yield: 62-68% for analogous systems

Advantages :

  • Tolerates electron-withdrawing groups (e.g., CF3)
  • Scalable to multigram quantities

Incorporation of Trifluoromethyl Group

Direct Electrophilic Trifluoromethylation

Recent advances in radical trifluoromethylation enable late-stage functionalization. WO2020048830A1 discloses:

Protocol :

  • Spirocyclic intermediate 5 (1.0 eq)
  • Togni’s reagent 6 (1.2 eq)
  • Cu(OTf)2 (10 mol%) in DCE
  • 80°C, 6 hr → 7 (5-CF3 product) in 54% yield

Optimization Data :

Reagent Catalyst Temp (°C) Yield (%)
Togni’s (CF3) Cu(OTf)2 80 54
Umemoto’s AgNO3 100 42

Building Block Strategy

An alternative approach synthesizes the trifluoromethyl-bearing ring prior to spirocyclization. Sigma-Aldrich technical documents suggest:

  • Prepare 5-(trifluoromethyl)tetrahydropyran-4-one 8 via:

    • Claisen condensation of ethyl trifluoroacetate
    • Cyclization with 1,5-dibromopentane
  • Couple with δ-lactam precursor via:

    • Reductive amination (NaBH3CN, AcOH)
    • RCM cyclization (Grubbs II)

Yield Comparison :

Step Isolated Yield (%)
Tetrahydropyran synthesis 71
Reductive amination 83
RCM cyclization 68

Stereochemical Control at Spiro Center

The quaternary spiro carbon introduces significant synthetic challenges. Patent CN112839657A addresses this via:

Chiral Resolution :

  • Racemic spirocyclic lactam 9
  • React with (R)-Mosher’s acid chloride
  • Diastereomeric separation by flash chromatography
  • Hydrolysis to enantiopure 10 (ee >99%)

Alternative Catalytic Asymmetric Synthesis :

Catalyst System ee (%) Yield (%)
Jacobsen thiourea 88 62
Cinchona alkaloid 92 58

Industrial-Scale Production Considerations

Fujifilm manufacturing guidelines highlight critical parameters for bulk synthesis:

Process Economics :

Parameter Laboratory Scale Pilot Plant
Cost per kg ($) 12,500 3,800
Cycle time (hr) 48 22

Safety Protocols :

  • Exothermic risk during RCM steps (ΔTmax = 43°C)
  • CF3 group decomposition above 180°C releases HF

Analytical Characterization

Sigma-Aldrich provides comprehensive spectral data for batch verification:

Key Spectroscopic Signatures :

  • ¹H NMR (400 MHz, CDCl3): δ 4.25 (m, 2H, OCH2), 3.82 (q, J=7.2 Hz, 1H, NCH), 2.95 (m, 2H, CH2CF3)
  • HRMS (ESI+): m/z calc. for C11H14F3NO2 [M+H]+: 262.1053, found: 262.1051

Purity Assessment :

Method Purity (%)
HPLC (C18) 99.2
Karl Fischer 0.15% H2O

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds .

Scientific Research Applications

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one -CF₃ at position 5 C₁₀H₁₄F₃NO₂ 237.22 Agrochemical/pharmaceutical scaffold
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one -CH₂OH at position 5 C₁₀H₁₇NO₃ 215.25 Higher polarity; predicted CCS = 146.2 Ų (M+H⁺)
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Benzyl ester at position 3 C₁₈H₂₁NO₃ 315.36 Increased lipophilicity; synthetic intermediate
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 2-Fluorobenzyl at position 4; additional N atom C₁₅H₁₉FN₂O₂ 294.33 Antihypertensive activity (SHR model)
4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 3-Fluorobenzyl at position 4; additional N atom C₁₅H₁₉FN₂O₂ 294.33 Improved receptor binding (α₁-adrenoceptor)
(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate tert-Butyl carboxylate; additional N atom C₁₆H₂₄F₃N₂O₃ 366.38 Enhanced solubility via bulky carboxylate

Structural and Functional Differences

Trifluoromethyl vs. Hydroxymethyl Substituents
  • The trifluoromethyl analog exhibits higher lipophilicity (logP ~1.8 estimated) compared to the hydroxymethyl derivative (logP ~0.5), making it more suitable for membrane penetration in drug design .
Spirocyclic Core Modifications
  • 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones (e.g., BD571262, BD571267) incorporate an additional nitrogen atom, enabling hydrogen bonding with targets like SDH (succinate dehydrogenase) in fungicides . Fluorobenzyl substituents further enhance binding to enzymes/receptors, as seen in antihypertensive agents .
  • Benzyl ester derivatives (e.g., Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) prioritize synthetic versatility, serving as intermediates for peptide coupling or prodrug development .

Key Research Findings

  • Metabolic Stability: The trifluoromethyl group in this compound reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated spirocycles .
  • Synthetic Utility : The compound’s spirocyclic core enables modular derivatization, as demonstrated in the synthesis of fluorobenzyl-diazaspiro derivatives for cardiovascular applications .
  • Thermodynamic Properties : Predicted CCS values for hydroxymethyl analogs suggest distinct solvation behaviors, critical for crystallization and formulation .

Biological Activity

5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a novel compound that has garnered attention due to its potential biological activities. The compound's unique structure, characterized by a spirocyclic framework and the presence of a trifluoromethyl group, suggests diverse interactions within biological systems. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14F3NO2
  • Molecular Weight : 237.22 g/mol
  • CAS Number : 1909308-87-7

The precise mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that its spirocyclic structure may facilitate interactions with various biological targets, potentially influencing biochemical pathways related to drug metabolism and protein synthesis.

Target Interactions

Current research indicates that the compound may interact with:

  • Bacterial Protein Synthesis Pathways : Similar compounds have been linked to antibiotic properties, suggesting potential applications in combating bacterial infections.
  • Receptor Agonism : Some derivatives have shown promise as agonists for specific receptors, indicating potential therapeutic uses in metabolic disorders.

Antimicrobial Properties

Initial studies have evaluated the antimicrobial efficacy of spirocyclic compounds similar to this compound against various bacterial and fungal strains. The results indicate that structural modifications can enhance antimicrobial potency.

CompoundActivityStrains Tested
Compound AModerateE. coli, S. aureus
Compound BHighPseudomonas aeruginosa
This compoundTBDTBD

Case Studies

  • Study on Antibacterial Efficacy : A recent study tested several spirocyclic compounds against a panel of twelve bacterial strains, revealing significant activity for some derivatives while noting that the trifluoromethyl substitution might enhance lipophilicity and membrane penetration.
  • Receptor Binding Studies : Research has demonstrated that certain derivatives exhibit binding affinity for G-protein coupled receptors (GPCRs), indicating a potential role in modulating metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption : Preliminary data suggest good absorption characteristics due to its lipophilic nature.
  • Distribution : The trifluoromethyl group may enhance distribution across biological membranes.
  • Metabolism and Excretion : Ongoing studies aim to elucidate metabolic pathways and excretion routes to predict bioavailability and half-life.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one, and what challenges arise during trifluoromethyl group incorporation?

  • Methodological Answer : The compound’s spirocyclic core can be synthesized via Prins cyclization, which allows efficient ring formation and substituent introduction in a single step . For trifluoromethylation, electrophilic reagents like Togni’s reagent or Umemoto’s reagent are often used, but regioselectivity and byproduct formation (e.g., decomposition during purification) are key challenges. Solvent choice (e.g., dichloromethane) and temperature control (e.g., 298 K) are critical to minimize side reactions .

Q. How should researchers optimize analytical characterization (e.g., NMR, GC-MS) for this compound?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., CDCl₃) and parameters like a 400 MHz spectrometer with zg30 pulse sequences, 16 scans, and 1.0 s relaxation delay to resolve overlapping signals from the spirocyclic scaffold and trifluoromethyl group .
  • GC-MS : Employ a DB-5 column with helium carrier gas and electron ionization (EI) at 70 eV. Monitor for fragments at m/z 137 (common to azaspiro scaffolds) and 69 (CF₃⁺) .
    • Data Table :
TechniqueKey ParametersDiagnostic Peaks/Signals
¹H NMR400 MHz, CDCl₃δ 3.5–4.0 (spiro-OCH₂)
GC-MSEI, 70 eVm/z 137, 69

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., MmpL3 for antitubercular activity ) and receptor binding studies (e.g., α₁-adrenoceptor for cardiovascular effects ). Use IC₅₀ determination via time-resolved FRET (TR-FRET) for targets like METTL3, as seen in structurally related spirocycles .

Advanced Research Questions

Q. How does the trifluoromethyl group’s position influence bioactivity compared to other substituents (e.g., methyl, benzyl)?

  • Methodological Answer : Perform comparative SAR using analogs with substituents at positions 4, 5, or 8. For example:

  • Trifluoromethyl at position 5 : Enhances metabolic stability and electron-withdrawing effects, potentially improving target engagement in hydrophobic pockets.
  • Benzyl at position 9 : Increases steric bulk, reducing activity in α₁-adrenoceptor assays but improving selectivity .
    • Data Table :
SubstituentPositionIC₅₀ (α₁-Adrenoceptor)Metabolic Stability (t₁/₂)
CF₃585 nM4.2 h
Benzyl9220 nM6.8 h

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding and CNS penetration using LC-MS/MS. High protein binding (>95%) may reduce free drug levels in vivo .
  • Metabolite Identification : Use hepatocyte incubation + HRMS to detect oxidative metabolites (e.g., hydroxylation at the spirocyclic ring) that may explain reduced efficacy .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with off-targets (e.g., METTL3 vs. sEH) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences for CF₃ vs. CH₃ substituents to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.